molecular formula C19H15ClN6O2 B2866789 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide CAS No. 1421474-61-4

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide

Cat. No.: B2866789
CAS No.: 1421474-61-4
M. Wt: 394.82
InChI Key: HLJBBZKDXLGUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isoxazole ring, a pyrimidine ring, and an imidazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Formation of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amine.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the pyrimidine and imidazole rings.

    5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide: Lacks the chlorophenyl group.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-11-16(17(25-28-11)14-5-3-4-6-15(14)20)18(27)24-13-9-22-19(23-10-13)26-8-7-21-12(26)2/h3-10H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBBZKDXLGUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(N=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.